molecular formula C15H12ClF2NO3 B3122639 N-(4-chlorophenyl)-2,2-difluoro-2-(4-methoxyphenoxy)acetamide CAS No. 303150-79-0

N-(4-chlorophenyl)-2,2-difluoro-2-(4-methoxyphenoxy)acetamide

Cat. No. B3122639
CAS RN: 303150-79-0
M. Wt: 327.71 g/mol
InChI Key: LHBBEYFDCWVKSK-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of phenoxy acetamide . Phenoxy acetic acid is an organic compound that represents a group of phenoxy acetic acid derivatives containing anisole in which acetic acid or its derivatives are linked to the methane group .


Synthesis Analysis

While specific synthesis information for “N-(4-chlorophenyl)-2,2-difluoro-2-(4-methoxyphenoxy)acetamide” was not found, phenoxy acetamide and its derivatives have been the subject of recent investigations into their synthesis and pharmacological activities .

Scientific Research Applications

Synthesis and Insecticidal Efficacy

N-(4-chlorophenyl)-2-phenoxyacetamide derivatives, including compounds related to N-(4-chlorophenyl)-2,2-difluoro-2-(4-methoxyphenoxy)acetamide, have been synthesized and tested for their insecticidal efficacy. Notably, some of these compounds exhibited excellent results against the cotton leafworm, Spodoptera littoralis (Rashid et al., 2021).

Antioxidant Activity

Derivatives of N-(4-chlorophenyl)-2-phenoxyacetamide have been synthesized and tested for their antioxidant properties. These compounds, including variants with structures related to N-(4-chlorophenyl)-2,2-difluoro-2-(4-methoxyphenoxy)acetamide, showed significant antioxidant activity, comparable to that of ascorbic acid (Nguyen et al., 2021).

Potential Anticancer, Anti-Inflammatory, and Analgesic Agents

Studies have been conducted on 2-(substituted phenoxy) acetamide derivatives, including those structurally similar to N-(4-chlorophenyl)-2,2-difluoro-2-(4-methoxyphenoxy)acetamide, for their potential as anticancer, anti-inflammatory, and analgesic agents. Certain compounds in this category have shown promising results (Rani et al., 2014).

Future Directions

Phenoxy acetamide and its derivatives have been the subject of recent investigations into their synthesis and pharmacological activities . This suggests that there is ongoing interest in this class of compounds, and future research may yield more information about “N-(4-chlorophenyl)-2,2-difluoro-2-(4-methoxyphenoxy)acetamide” and similar compounds.

properties

IUPAC Name

N-(4-chlorophenyl)-2,2-difluoro-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClF2NO3/c1-21-12-6-8-13(9-7-12)22-15(17,18)14(20)19-11-4-2-10(16)3-5-11/h2-9H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHBBEYFDCWVKSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC(C(=O)NC2=CC=C(C=C2)Cl)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClF2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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